6-Chloro-2-iodothieno[3,2-c]pyridine
Description
6-Chloro-2-iodothieno[3,2-c]pyridine is a heterocyclic compound featuring a thieno[3,2-c]pyridine scaffold substituted with chlorine at position 6 and iodine at position 2. The fused thieno-pyridine system confers aromaticity and electronic diversity, making it valuable in medicinal chemistry and materials science. For example, 6-Chlorothieno[3,2-c]pyridine (CAS: 1781989-24-9) shares the core structure but lacks the iodine substituent .
Properties
Molecular Formula |
C7H3ClINS |
|---|---|
Molecular Weight |
295.53 g/mol |
IUPAC Name |
6-chloro-2-iodothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H3ClINS/c8-6-2-5-4(3-10-6)1-7(9)11-5/h1-3H |
InChI Key |
FDJUKSVJLIURMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C=C(S2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-iodothieno[3,2-c]pyridine typically involves the formation of the thienopyridine core followed by the introduction of the chlorine and iodine substituents. One common method involves the cyclization of a suitable precursor, such as 2-aminothiophene, with a pyridine derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-iodothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The thiophene and pyridine rings can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted thienopyridine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
Scientific Research Applications
6-Chloro-2-iodothieno[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: It is explored for its potential use in organic electronics and optoelectronic devices due to its unique electronic properties.
Chemical Biology: The compound serves as a probe for studying biological pathways and interactions involving thienopyridine derivatives.
Mechanism of Action
The mechanism of action of 6-Chloro-2-iodothieno[3,2-c]pyridine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can bind to the active site of these targets, inhibiting their activity and modulating various biological pathways. The presence of the chlorine and iodine substituents enhances the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares key structural and electronic properties of 6-Chloro-2-iodothieno[3,2-c]pyridine with analogous compounds:
Key Observations :
- Substituent Effects: The iodine atom in this compound increases molecular weight and polarizability compared to non-iodinated analogs (e.g., 6-Chlorothieno[3,2-c]pyridine). This may enhance halogen-bonding interactions in supramolecular assemblies .
- Heterocycle Comparison: Imidazo[1,2-a]pyridine derivatives (e.g., ) exhibit bioactivity but lack the fused thieno ring, reducing aromatic conjugation. Thieno[2,3-d]pyrimidine derivatives () feature additional nitrogen atoms, altering electronic properties .
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